Cas no 1594780-08-1 (3-Bromo-4-(2,2-difluoroethoxy)-1lambda6-thiolane-1,1-dione)

3-Bromo-4-(2,2-difluoroethoxy)-1lambda6-thiolane-1,1-dione 化学的及び物理的性質
名前と識別子
-
- EN300-1132623
- 1594780-08-1
- 3-bromo-4-(2,2-difluoroethoxy)tetrahydrothiophene 1,1-dioxide
- 3-Bromo-4-(2,2-difluoroethoxy)-1lambda6-thiolane-1,1-dione
- Thiophene, 3-bromo-4-(2,2-difluoroethoxy)tetrahydro-, 1,1-dioxide
-
- インチ: 1S/C6H9BrF2O3S/c7-4-2-13(10,11)3-5(4)12-1-6(8)9/h4-6H,1-3H2
- InChIKey: QOOKICTXHBXZHU-UHFFFAOYSA-N
- ほほえんだ: BrC1CS(CC1OCC(F)F)(=O)=O
計算された属性
- せいみつぶんしりょう: 277.94238g/mol
- どういたいしつりょう: 277.94238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 51.8Ų
じっけんとくせい
- 密度みつど: 1.72±0.1 g/cm3(Predicted)
- ふってん: 404.0±45.0 °C(Predicted)
3-Bromo-4-(2,2-difluoroethoxy)-1lambda6-thiolane-1,1-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1132623-0.05g |
3-bromo-4-(2,2-difluoroethoxy)-1lambda6-thiolane-1,1-dione |
1594780-08-1 | 95% | 0.05g |
$827.0 | 2023-10-26 | |
Enamine | EN300-1132623-5g |
3-bromo-4-(2,2-difluoroethoxy)-1lambda6-thiolane-1,1-dione |
1594780-08-1 | 95% | 5g |
$2858.0 | 2023-10-26 | |
Enamine | EN300-1132623-10g |
3-bromo-4-(2,2-difluoroethoxy)-1lambda6-thiolane-1,1-dione |
1594780-08-1 | 95% | 10g |
$4236.0 | 2023-10-26 | |
Enamine | EN300-1132623-1g |
3-bromo-4-(2,2-difluoroethoxy)-1lambda6-thiolane-1,1-dione |
1594780-08-1 | 95% | 1g |
$986.0 | 2023-10-26 | |
Enamine | EN300-1132623-0.5g |
3-bromo-4-(2,2-difluoroethoxy)-1lambda6-thiolane-1,1-dione |
1594780-08-1 | 95% | 0.5g |
$946.0 | 2023-10-26 | |
Enamine | EN300-1132623-0.25g |
3-bromo-4-(2,2-difluoroethoxy)-1lambda6-thiolane-1,1-dione |
1594780-08-1 | 95% | 0.25g |
$906.0 | 2023-10-26 | |
Enamine | EN300-1132623-2.5g |
3-bromo-4-(2,2-difluoroethoxy)-1lambda6-thiolane-1,1-dione |
1594780-08-1 | 95% | 2.5g |
$1931.0 | 2023-10-26 | |
Enamine | EN300-1132623-0.1g |
3-bromo-4-(2,2-difluoroethoxy)-1lambda6-thiolane-1,1-dione |
1594780-08-1 | 95% | 0.1g |
$867.0 | 2023-10-26 | |
Enamine | EN300-1132623-1.0g |
3-bromo-4-(2,2-difluoroethoxy)-1lambda6-thiolane-1,1-dione |
1594780-08-1 | 1g |
$0.0 | 2023-06-09 |
3-Bromo-4-(2,2-difluoroethoxy)-1lambda6-thiolane-1,1-dione 関連文献
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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4. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
3-Bromo-4-(2,2-difluoroethoxy)-1lambda6-thiolane-1,1-dioneに関する追加情報
Professional Introduction to Compound with CAS No. 1594780-08-1 and Product Name: 3-Bromo-4-(2,2-difluoroethoxy)-1lambda6-thiolane-1,1-dione
The compound identified by the CAS number 1594780-08-1 and the product name 3-Bromo-4-(2,2-difluoroethoxy)-1lambda6-thiolane-1,1-dione represents a significant advancement in the field of medicinal chemistry. This compound belongs to a class of heterocyclic thiolanes, which have garnered considerable attention due to their unique structural properties and potential biological activities. The presence of both bromine and difluoroethoxy substituents in its molecular framework suggests a high degree of functionalization, making it a promising candidate for further exploration in drug discovery and therapeutic applications.
In recent years, the pharmaceutical industry has seen a surge in the development of novel heterocyclic compounds, particularly those incorporating sulfur-containing moieties. Thiolanes, as a subclass of heterocycles, are known for their stability and versatility in forming pharmacophores. The specific substitution pattern in 3-Bromo-4-(2,2-difluoroethoxy)-1lambda6-thiolane-1,1-dione enhances its reactivity and potential interactions with biological targets. This compound’s design reflects a strategic approach to modulate its pharmacokinetic and pharmacodynamic properties, which are crucial for achieving desired therapeutic outcomes.
One of the most compelling aspects of this compound is its potential application in the development of antimicrobial agents. The bromine atom serves as a handle for further chemical modifications, enabling the synthesis of derivatives with enhanced bioactivity. Additionally, the difluoroethoxy group introduces fluorine atoms, which are well-known for their ability to improve metabolic stability and binding affinity. These features make 3-Bromo-4-(2,2-difluoroethoxy)-1lambda6-thiolane-1,1-dione an attractive scaffold for designing next-generation antibiotics and antifungal agents.
Recent studies have highlighted the importance of sulfur-containing heterocycles in medicinal chemistry. Thiolanes, in particular, have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The structural motif of 3-Bromo-4-(2,2-difluoroethoxy)-1lambda6-thiolane-1,1-dione aligns well with these findings, suggesting that it may possess similar therapeutic potential. Furthermore, its unique chemical environment could be leveraged to develop compounds that target specific disease pathways with high selectivity.
The synthesis of 3-Bromo-4-(2,2-difluoroethoxy)-1lambda6-thiolane-1,1-dione involves a multi-step process that requires precise control over reaction conditions. The introduction of the bromine substituent at the 3-position and the difluoroethoxy group at the 4-position necessitates careful optimization to ensure high yield and purity. Advances in synthetic methodologies have made it possible to achieve these conditions more efficiently than ever before. This has opened up new avenues for exploring the full potential of this compound and its derivatives.
In addition to its antimicrobial applications, 3-Bromo-4-(2,2-difluoroethoxy)-1lambda6-thiolane-1,1-dione may also find utility in other therapeutic areas. For instance, its structural features could be exploited to develop kinase inhibitors or other small-molecule drugs that target cancer-related pathways. The thiolane ring itself is known to interact with various biological targets due to its ability to form stable complexes with proteins and enzymes. By further optimizing its chemical structure,3-Bromo-4-(2,2-difluoroethoxy)-1lambda6-thiolane-1,1-dione could become a versatile tool for drug discovery across multiple disciplines.
The growing interest in fluorinated compounds underscores their importance in modern medicinal chemistry. Fluorine atoms can significantly alter the properties of molecules without drastically changing their overall structure. In 3-Bromo-4-(2,2-difluoroethoxy)-1lambda6-thiolane-1,1-dione, the presence of two fluorine atoms at the 2-position enhances its metabolic stability while maintaining strong binding interactions with biological targets。 This balance is critical for developing drugs that are both effective and durable in vivo.
As research continues to uncover new applications for thiolanes and related heterocycles,3-Bromo-4-(2,2-difluoroethoxy)-lambdathiolane-lambdathione-lambdathione will undoubtedly play a significant role in shaping future therapeutic strategies。 Its unique combination of structural features makes it a valuable asset for medicinal chemists seeking innovative solutions to complex biological challenges。 With ongoing advancements in synthetic chemistry and computational modeling,the full potential of this compound is only beginning to be realized.
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